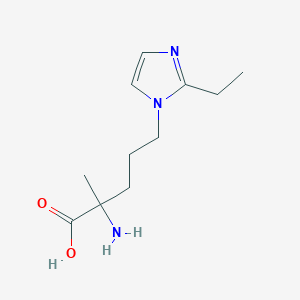
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid, typically involves the formation of the imidazole ring through various synthetic methodologies. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another approach is the use of a Cu(II) catalyst in the Mannich base technique, which has been found to be effective for synthesizing imidazole derivatives .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, green chemistry principles are increasingly being integrated into industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, dihydroimidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Imidazole derivatives are used in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-diphenyl-1H-imidazole
Uniqueness
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-amino-5-(2-ethylimidazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16/h6,8H,3-5,7,12H2,1-2H3,(H,15,16) |
Clé InChI |
AGXFKIHWTNCEJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CCCC(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)










